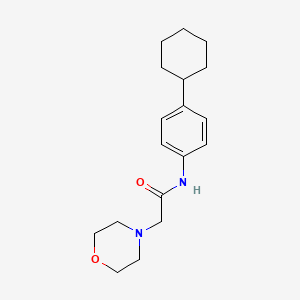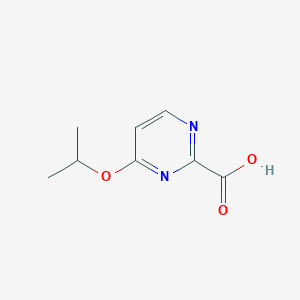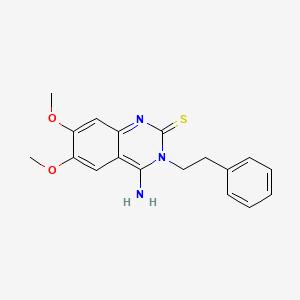![molecular formula C9H5ClF3NO B2573490 3-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-2-プロピン-1-オール CAS No. 865657-82-5](/img/structure/B2573490.png)
3-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-2-プロピン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a propyn-1-ol moiety
科学的研究の応用
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propargyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The propyn-1-ol moiety may also contribute to the compound’s reactivity and interaction with target molecules .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar structural features.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Another pyridine derivative with a nitrile group instead of the propyn-1-ol moiety.
Uniqueness
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol is unique due to the presence of the propyn-1-ol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
特性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-4-6(9(11,12)13)5-14-8(7)2-1-3-15/h4-5,15H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNCZWASLQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
![4-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2573416.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)



![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)
![N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2573430.png)
